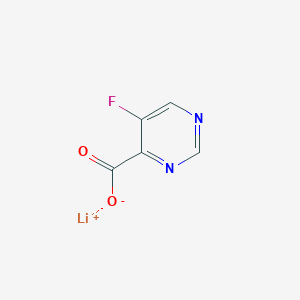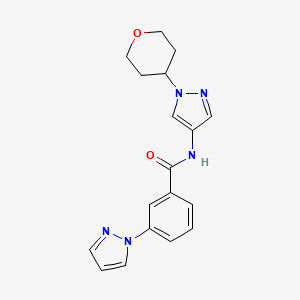
3-(1H-pyrazol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization
Pyrazole derivatives are a focus of synthetic and analytical chemistry due to their potential applications in various fields. For example, the synthesis and characterization of novel pyrazole derivatives, including their crystal structures, have been extensively studied to understand their chemical properties and potential applications. Such studies often involve detailed spectral analysis and X-ray crystallography to confirm the structures of these compounds and explore their molecular interactions (Kumara et al., 2018).
Catalyst-Free Synthesis
Research on pyrazole derivatives includes the development of efficient synthesis methods. For instance, a catalyst-free synthesis approach for benzamide derivatives showcases the innovative methods in creating complex molecules under mild conditions, highlighting the evolving synthetic strategies in the field of organic chemistry (Liu et al., 2014).
Functionalization Reactions
The functionalization of pyrazole derivatives is a key area of research, providing insights into the reactivity and potential modifications of these molecules for various applications. Studies on the functionalization reactions offer a deeper understanding of the chemical behavior of pyrazole compounds and their potential for further chemical transformations (Yıldırım et al., 2005).
Application in Material Science
Pyrazole derivatives are also investigated for their potential applications in material science, such as in the development of new polymers. Research into the incorporation of pyrazole moieties into polyamides and polyimides demonstrates the versatility of these compounds in creating materials with desirable thermal and solubility properties (Mikroyannidis, 1997).
Antimicrobial and Antiviral Activities
The exploration of the biological activities of pyrazole derivatives is a significant area of research. Some studies focus on designing and synthesizing pyrazole-containing compounds with potential antimicrobial and antiviral properties, indicating the potential of these molecules in pharmaceutical applications (Hebishy et al., 2020).
特性
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-18(14-3-1-4-17(11-14)22-8-2-7-19-22)21-15-12-20-23(13-15)16-5-9-25-10-6-16/h1-4,7-8,11-13,16H,5-6,9-10H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXFGATXLBMUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

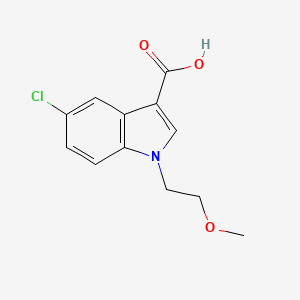



![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2359001.png)
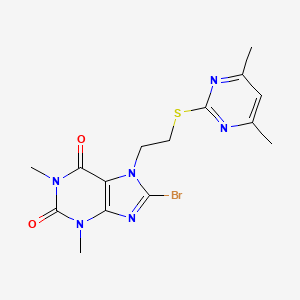
![4-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2359005.png)
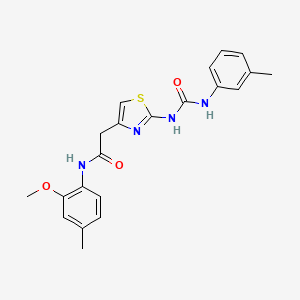
![8-[(2E)-2-Benzylidenehydrazinyl]-7-[(3-chlorophenyl)methyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2359009.png)

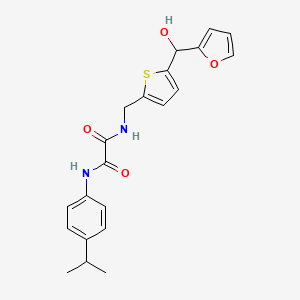
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B2359017.png)
